molecular formula C20H15FO3 B6411625 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid CAS No. 1261938-11-7

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid

Cat. No.: B6411625
CAS No.: 1261938-11-7
M. Wt: 322.3 g/mol
InChI Key: ULOFSBRBINSYNN-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-benzyloxyphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-fluorobenzoic acid with 2-benzyloxyphenylboronic acid.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The fluorine atom can be selectively reduced under specific conditions to yield a non-fluorinated benzoic acid derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a non-fluorinated benzoic acid derivative.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorine substituents may enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-(2-Benzyloxyphenyl)acetic acid: Similar structure but lacks the fluorine atom.

    2-Fluorobenzoic acid: Contains the fluorine atom but lacks the benzyloxy group.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid core.

Uniqueness: 2-(2-Benzyloxyphenyl)-6-fluorobenzoic acid is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-6-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-17-11-6-10-16(19(17)20(22)23)15-9-4-5-12-18(15)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOFSBRBINSYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692196
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-11-7
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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